({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene
CAS No.:
Cat. No.: VC17696327
Molecular Formula: C14H19ClO
Molecular Weight: 238.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19ClO |
|---|---|
| Molecular Weight | 238.75 g/mol |
| IUPAC Name | 3-[1-(chloromethyl)cyclopropyl]propoxymethylbenzene |
| Standard InChI | InChI=1S/C14H19ClO/c15-12-14(8-9-14)7-4-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
| Standard InChI Key | HADQBOZAQXBQRW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(CCCOCC2=CC=CC=C2)CCl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 3-[1-(chloromethyl)cyclopropyl]propoxymethylbenzene, reflecting its benzyl ether core (C₆H₅–CH₂–O–), a three-carbon propoxy chain (–O–CH₂–CH₂–CH₂–), and a cyclopropane ring substituted with a chloromethyl group (–C₃H₅–CH₂Cl). Its molecular formula, C₁₄H₁₉ClO, corresponds to a molecular weight of 238.75 g/mol.
Structural Features
The compound’s structure integrates three key components:
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Benzene ring: Provides aromatic stability and serves as a hydrophobic anchor.
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Propoxy linker: A flexible three-carbon chain that enhances solubility and spatial separation between functional groups.
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Chloromethylcyclopropane: A strained cyclopropane ring with a reactive chloromethyl substituent, enabling nucleophilic substitution or cross-coupling reactions .
The canonical SMILES representation, C1CC1(CCCOCC2=CC=CC=C2)CCl, and InChIKey, HADQBOZAQXBQRW-UHFFFAOYSA-N, further delineate its connectivity.
Synthesis and Manufacturing
Synthetic Pathways
While no explicit synthesis route for ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene is documented, analogous compounds suggest a multi-step strategy:
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Cyclopropanation: Formation of the chloromethylcyclopropane via [2+1] cycloaddition using dichlorocarbene or transition-metal catalysis .
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Etherification: Coupling the cyclopropane derivative with 3-chloropropanol under Mitsunobu conditions or Williamson ether synthesis.
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Benzylation: Attachment of the benzyl group through nucleophilic substitution or Friedel-Crafts alkylation .
A related synthesis of cyclopropyl-methyl-benzene (CAS 1667-00-1) involved cyclopropanation of allylbenzene derivatives, as reported in J. Am. Chem. Soc. (1960) . Adapting such methods could yield the target compound.
Physicochemical Properties
Thermodynamic and Physical Data
Experimental data for ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene remains limited, but inferences can be drawn from structurally similar compounds:
The chloromethyl group increases molecular polarity compared to non-halogenated analogues, potentially enhancing solubility in polar aprotic solvents .
Applications and Research Findings
Pharmaceutical Intermediates
Compounds featuring chloromethyl groups and cyclopropane rings are pivotal in drug discovery. For example:
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Chloromethylcyclopropane derivatives serve as precursors to protease inhibitors and kinase modulators.
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The propoxybenzene scaffold is prevalent in antihistamines and antidepressants, suggesting potential bioactivity .
Materials Science
The strained cyclopropane ring may impart unique rigidity to polymer backbones, while the chloromethyl group allows post-polymerization functionalization.
Comparative Analysis of Related Compounds
Future Perspectives
Further research should prioritize:
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Synthetic Optimization: Developing scalable routes with higher yields.
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Biological Screening: Evaluating antimicrobial or anticancer activity.
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Material Applications: Incorporating the compound into supramolecular assemblies or MOFs.
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